4-{[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide
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Overview
Description
4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, an imidazole ring, and a benzamide structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the sulfonylated intermediate with a benzamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings or the imidazole ring .
Scientific Research Applications
4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-{(3,4-dimethoxyphenyl)sulfonylamino}benzamide
- N-[3-(1H-imidazol-1-yl)propyl]benzamide
- 3,4-dimethoxyphenylsulfonyl derivatives
Uniqueness
4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C22H26N4O5S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C22H26N4O5S/c1-25(32(28,29)19-9-10-20(30-2)21(15-19)31-3)18-7-5-17(6-8-18)22(27)24-11-4-13-26-14-12-23-16-26/h5-10,12,14-16H,4,11,13H2,1-3H3,(H,24,27) |
InChI Key |
LZMAFTYLBREWIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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